1,4-diazepan-5-one acetate
CAS No.: 190900-20-0
Cat. No.: VC8411823
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 190900-20-0 |
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Molecular Formula | C7H14N2O3 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | acetic acid;1,4-diazepan-5-one |
Standard InChI | InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) |
Standard InChI Key | WDCHTLQVOSCJSJ-UHFFFAOYSA-N |
SMILES | CC(=O)O.C1CNCCNC1=O |
Canonical SMILES | CC(=O)O.C1CNCCNC1=O |
Introduction
Chemical Identification and Nomenclature
1,4-Diazepan-5-one acetate is systematically named as the acetic acid salt of 1,4-diazepan-5-one, a seven-membered ring system containing two nitrogen atoms and one ketone group . The base compound, 1,4-diazepan-5-one (CAS 34376-54-0), is also known as homopiperazin-5-one, reflecting its structural similarity to piperazine derivatives . The acetate form arises from the protonation of the secondary amine group in the diazepanone ring by acetic acid, yielding a molecular formula of C₅H₁₀N₂O·C₂H₄O₂ .
Key identifiers include:
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Synonyms: 1,4-Diazepan-5-one acetate, acetic acid homopiperazin-5-one salt .
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CAS Registry: 34376-54-0 (base compound), with the acetate form often referenced under proprietary identifiers .
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InChI Key: Computed as
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4)
.
Physicochemical Properties
The acetate derivative inherits and modifies the base compound’s properties:
Property | Value (Base Compound) | Inferred for Acetate |
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Molecular Weight | 114.15 g/mol | 190.24 g/mol |
Density | 1.012 g/cm³ | ~1.1 g/cm³ (predicted) |
Melting Point | 65–68°C | Likely lower due to salt form |
Boiling Point | 308.8°C | Decomposes before boiling |
Solubility | Slight in water | Enhanced in polar solvents |
pKa | 16.21 | Governed by acetic acid (4.76) |
The acetate’s increased molecular weight and polarity compared to the base compound suggest improved solubility in aqueous media, a critical factor in pharmaceutical formulations .
Synthesis and Production
While detailed synthetic protocols for the acetate remain proprietary, general approaches for analogous salts involve acid-base reactions between 1,4-diazepan-5-one and acetic acid under controlled conditions. The base compound is synthesized via cyclization reactions of linear diamines or through microwave-assisted methods using heterogeneous catalysts . Industrial-scale production likely employs continuous flow platforms to enhance yield and purity, as observed in related diazepanone derivatives .
Chemical Reactions and Reactivity
The compound’s reactivity centers on its ketone and secondary amine functionalities:
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Ketone Reactivity: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form secondary alcohols or amines .
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Amine Reactivity: Participates in alkylation, acylation, and Schiff base formation, with the acetate group acting as a leaving group in substitution reactions .
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Salt-Specific Behavior: The acetate counterion may dissociate in solution, enabling the free base to interact with biological targets or metal ions .
Applications in Scientific Research
1,4-Diazepan-5-one acetate serves multiple roles across disciplines:
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Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .
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Pharmaceutical Intermediates: Precursor to β-lactams and β-amino acids via ring-opening reactions .
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Enzyme Inhibition: Preliminary studies suggest activity against monoamine oxidase (MAO) and acetylcholinesterase, though mechanistic details require validation .
Comparative Analysis with Related Compounds
Compound | Key Differences | Applications |
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1,4-Diazepan-5-one HCl | Higher water solubility | Biochemical assays |
1-Methyl-1,4-diazepan-5-one | Enhanced lipophilicity | CNS drug candidates |
2,7-Diaryl-diazepanones | Antibacterial activity | Antimicrobial research |
The acetate’s balance of solubility and stability positions it as a versatile intermediate in medicinal chemistry .
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